molecular formula C13H11ClN4O B2562521 3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole CAS No. 1986519-16-7

3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B2562521
CAS No.: 1986519-16-7
M. Wt: 274.71
InChI Key: TUURVBIKELGHJV-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The presence of the imidazole ring in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Histamine H3 Receptor Antagonists

One of the notable applications of derivatives similar to 3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole is as potent and selective histamine H3 receptor antagonists. These compounds, by replacing the isothiourea moiety of known histamine H3 antagonists with certain 5-membered heteroaromatic systems, have shown improved activity profiles. They exhibit potent, selective, orally active, and centrally penetrating antagonistic properties against the H3 receptor, indicating their potential in neurological and histaminergic research (Clitherow et al., 1996).

Optical Properties and Material Science

Another area of research explores the synthesis and characterization of 1,3,4-oxadiazole derivatives containing an imidazole unit for their optical properties. These compounds have been synthesized and their structures determined, showing significant potential in materials science, particularly in the development of dyes and pigments with specific UV-visible absorption, fluorescence properties, and thermal stability (Yan, Pan, & Song, 2010).

Corrosion Inhibition

In the field of chemical engineering, derivatives of 1,3,4-oxadiazole have been assessed for their corrosion inhibition capabilities towards mild steel in sulfuric acid environments. Studies reveal that these compounds act as protective layers against corrosion, demonstrating their utility in industrial applications requiring corrosion resistance. The effectiveness of these inhibitors has been confirmed through various analytical methods, including electrochemical studies, SEM micrographs, and thermodynamic parameters, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antitubercular Activities

Research into the biological activities of 1,3,4-oxadiazole derivatives, including those structurally related to this compound, has demonstrated their antimicrobial and antitubercular potentials. These compounds have been evaluated for their activity against Mycobacterium tuberculosis and various microbial strains, showing good inhibitory effects. This suggests their relevance in the development of new antimicrobial and antitubercular agents (Prathap et al., 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-imidazol-1-ylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)5-7-18-8-6-15-9-18/h1-4,6,8-9H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUURVBIKELGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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